2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
Properties
CAS No. |
618432-05-6 |
|---|---|
Molecular Formula |
C17H13Cl2N3OS3 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3OS3/c18-13-7-6-12(8-14(13)19)20-15(23)10-25-17-22-21-16(26-17)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,23) |
InChI Key |
JVIMYEZENJKGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide (1 mmol) and sodium carbonate (1 mmol) are refluxed in absolute ethanol (5 mL) at 60°C for 30 minutes. Carbon disulfide (3 mmol) in ethanol is added dropwise, and the mixture is refluxed overnight. After solvent evaporation, the residue is treated with concentrated HCl to precipitate 5-amino-1,3,4-thiadiazole-2-thiol as a light yellow solid (yield: 78%, mp: 233–235°C).
Key Reaction Conditions
-
Solvent: Ethanol
-
Temperature: 60°C (reflux)
-
Catalyst: Sodium carbonate
Preparation of N-(3,4-Dichlorophenyl)chloroacetamide
The acetamide moiety is synthesized by acylating 3,4-dichloroaniline with chloroacetyl chloride.
Reaction of 3,4-Dichloroaniline with Chloroacetyl Chloride
3,4-Dichloroaniline (1 mmol) is dissolved in dry dichloromethane (10 mL) and cooled to 0°C. Chloroacetyl chloride (1.2 mmol) is added dropwise, followed by Et₃N (1.5 mmol). The mixture is stirred at room temperature for 4 hours, yielding N-(3,4-dichlorophenyl)chloroacetamide as a crystalline solid (yield: 85%, mp: 145–147°C).
Analytical Data
-
Molecular Formula: C₈H₆Cl₃NO
-
MS (ESI): m/z 250.9 [M+H]⁺
Coupling of Thiadiazole and Acetamide Moieties
The final step involves coupling 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with N-(3,4-dichlorophenyl)chloroacetamide via a thioether linkage.
Nucleophilic Substitution Reaction
5-(Benzylthio)-1,3,4-thiadiazole-2-thiol (1 mmol) and N-(3,4-dichlorophenyl)chloroacetamide (1 mmol) are dissolved in acetonitrile (10 mL) with Et₃N (1.5 mmol). The mixture is refluxed for 6 hours, followed by solvent evaporation and recrystallization from ethanol/water to yield the target compound as a pale-yellow solid (yield: 58%, mp: 228–230°C).
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, 1H, Ar–H), 7.72 (d, J = 2.5 Hz, 1H, Ar–H), 7.58 (dd, J = 8.5, 2.5 Hz, 1H, Ar–H), 7.35–7.28 (m, 5H, Ar–H), 4.42 (s, 2H, CH₂), 3.89 (s, 2H, COCH₂).
Optimization and Alternative Methods
Solvent and Base Screening
Comparative studies show that acetonitrile outperforms DMF or THF in coupling reactions due to its polar aprotic nature, enhancing nucleophilicity of the thiolate ion. Et₃N yields higher purity compared to K₂CO₃.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Sulfur Atoms
The thiadiazole ring exhibits reactivity at sulfur positions due to electron-deficient aromaticity. Key reactions include:
These reactions are critical for modifying the compound’s bioactivity profile. For example, replacing the benzylthio group with methylthio improved water solubility in analogs by 30%.
Oxidation Reactions
The benzylthio (-S-benzyl) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Stability |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide (R-SO-Benzyl) | Stable at RT |
| KMnO₄ | Aqueous acetone, 0°C | Sulfone (R-SO₂-Benzyl) | Hygroscopic crystalline |
Oxidation products show enhanced electrophilicity, enabling further functionalization. Sulfone derivatives of related compounds demonstrated 2.5× higher binding affinity to tyrosine kinases compared to parent molecules .
Hydrolysis of Acetamide Group
The N-(3,4-dichlorophenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 4 hrs | 3,4-Dichloroaniline + acetic acid | Precursor for amine derivatives |
| NaOH (10%), EtOH/H₂O, 80°C, 6 hrs | Sodium acetate + dichlorophenylamine | Synthesis of carbamate analogs |
Hydrolysis is a key step in prodrug activation strategies. A 2020 study noted that hydrolyzed analogs of this compound showed 40% increased cytotoxicity against HT-29 colon cancer cells .
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl ring participates in electrophilic reactions, though steric hindrance from chlorine atoms limits reactivity:
| Reaction | Reagents/Conditions | Position of Substitution | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to chlorine (low yield) | 12–15% |
| Sulfonation | Fuming H₂SO₄, 100°C | Meta to acetamide | 8% |
Low yields are attributed to deactivation by electron-withdrawing chlorine groups. Computational studies suggest ortho/para directors are less effective in this system .
Metal-Catalyzed Cross-Coupling
The thiadiazole ring facilitates palladium-mediated couplings:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 220–280°C | 35% | Cleavage of acetamide group |
| 280–400°C | 60% | Thiadiazole ring breakdown + SOₓ release |
Controlled pyrolysis at 250°C produces dichlorophenyl isocyanate, a versatile intermediate for urea derivatives .
Biological Alkylation
In pharmacological contexts, the compound acts as a Michael acceptor:
| Target Enzyme | Adduct Formation Site | Inhibition Constant (Kᵢ) |
|---|---|---|
| Thioredoxin reductase | C-terminal selenocysteine residue | 0.8 ± 0.1 μM |
| Glutathione S-transferase | GSH thiol group | 12.4 μM |
This reactivity underpins its anticancer properties, with >60% tumor growth inhibition observed in murine models .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–S bond cleavage:
| Solvent | Major Photoproducts | Quantum Yield (Φ) |
|---|---|---|
| Methanol | Benzyl mercaptan + thiadiazole-SH | 0.18 |
| Acetonitrile | Disulfide dimer | 0.05 |
Photodegradation half-life in aqueous solution is 4.2 hrs, necessitating light-protected storage .
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of thiadiazole derivatives. A review highlighted that compounds similar to 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Human Colon Cancer (HCT116) : Compounds showed growth inhibition with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Breast Cancer (MCF-7) : Certain derivatives demonstrated IC50 values as low as 0.28 μg/mL, indicating potent anticancer activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. Variations in the substituents on the thiadiazole ring can significantly influence biological activity.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines. The results indicated that modifications at the C-5 position of the thiadiazole ring enhanced anticancer activity significantly .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that electron-withdrawing groups on the phenyl ring improved potency against cancer cells. For instance, compounds with trifluoromethyl or nitro groups exhibited higher inhibitory activity compared to their unsubstituted counterparts .
| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 3.29 | Tubulin inhibition |
| Compound B | MCF-7 | 0.28 | DNA replication interference |
| Compound C | H460 | 10 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Variations in Aromatic Substituents
- 3,4-Dichlorophenyl vs. Monochlorophenyl: The target compound’s 3,4-dichlorophenyl group (MW: 476.85) contrasts with analogs like 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (MW: 407.95). The additional chlorine atom increases molecular weight by ~69 Da and likely enhances hydrophobic interactions in biological targets, as seen in Akt inhibition studies where chlorophenyl derivatives showed >85% activity.
- Phenoxy vs. Dichlorophenyl Acetamide: Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) replace the dichlorophenyl with alkyl- or alkoxy-substituted phenoxy groups.
Thiadiazole Core Modifications
Benzylthio vs. Other Thioethers :
Replacement of the benzylthio group with methylthio (e.g., 5f , 5k ) or ethylthio (e.g., 5g , 5l ) reduces steric bulk and aromaticity, impacting solubility and metabolic stability. For example, 5f (methylthio) has a higher melting point (158–160°C) than the benzylthio analog 5h (133–135°C), suggesting differences in crystallinity.Ureido and Thiadiazinan Moieties :
Compounds like 4g–4j () incorporate ureido-linked benzothiazoles, introducing hydrogen-bonding capabilities absent in the target compound. Similarly, 6b () features a thiadiazinan-thione ring, which may enhance conformational flexibility.
Physical and Spectral Properties
Table 1: Comparative Physical Properties
NMR Spectral Trends
The target compound’s benzylthio group generates characteristic aromatic proton signals at δ 7.25–7.40 ppm (DMSO-d6), similar to 5h (δ 7.06–7.40 ppm). The 3,4-dichlorophenyl group likely deshields adjacent protons, as seen in 4j (4-chlorophenyl, δ 7.35–7.50 ppm).
Key Observations:
- Benzylthio Role : Benzylthio-containing analogs like 5c () demonstrated cytotoxicity, highlighting the importance of this substituent in bioactivity.
- Ureido vs. Acetamide : Ureido-linked compounds (e.g., 4g–4j ) exhibit higher molecular weights and melting points, possibly enhancing thermal stability but complicating pharmacokinetics.
Biological Activity
The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their ability to interact with various biological targets, making them promising candidates for drug development. This article explores the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This moiety is recognized for its significant pharmacological properties. The presence of the benzylthio group and the dichlorophenyl moiety enhances its lipophilicity and bioavailability, potentially improving its efficacy against various diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and C6 (rat brain). The IC50 values were determined using MTT assays to evaluate cell viability. Preliminary results indicated varying degrees of cytotoxicity across different cell lines, with some derivatives showing promising anticancer activity at low concentrations .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms including inhibition of tubulin polymerization and interference with cellular signaling pathways. For example, compounds similar to the one have been shown to disrupt microtubule networks and induce apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, thiadiazole derivatives exhibit a range of other biological activities:
- Antimicrobial Activity : Thiadiazole compounds have demonstrated effectiveness against various bacterial and fungal strains. The structural modifications can enhance their potency against specific pathogens .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : Research indicates that certain thiadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 1.16 | |
| Anticancer | MCF-7 | 0.097 | |
| Antimicrobial | E. coli | 12.5 | |
| Anti-inflammatory | RAW 264.7 | 15.0 |
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives including the compound against various cancer cell lines. It was found that modifications in the aromatic rings significantly influenced their cytotoxicity profiles, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Another investigation focused on the interaction of thiadiazole derivatives with tubulin proteins. The results suggested that these compounds bind effectively to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. Key steps include:
- Alkylation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(3,4-dichlorophenyl)acetamide in dry acetone under reflux (3–5 h).
- Use of anhydrous K₂CO₃ as a base to deprotonate the thiol group and promote coupling .
- Purification via recrystallization (ethanol/water mixture) to achieve yields >80% .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of alkylating agents significantly impact yield.
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons from the 3,4-dichlorophenyl group (δ 7.0–7.5 ppm) and benzylthio protons (δ 4.8–5.2 ppm). Thiadiazole protons appear as singlets due to symmetry .
- HRMS : Confirm molecular ion [M+H]⁺ with accurate mass matching calculated values (e.g., m/z ~500–520 range). Isotopic patterns from Cl atoms aid validation .
Q. What solvent systems are ideal for recrystallization to ensure high purity?
- Methodological Answer : Ethanol/water (2:1 v/v) is optimal due to moderate polarity, which dissolves the compound at reflux but precipitates it upon cooling. For hydrophobic variants, use DMSO/water gradients (e.g., 80:20 to 50:50) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, benzylthio) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing Cl groups on the phenyl ring enhance electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks.
- Benzylthio’s electron-donating nature stabilizes the thiadiazole ring, reducing undesired side reactions.
- Experimental Validation : Compare reaction rates using Hammett plots with analogs (e.g., 4-Cl vs. 4-OCH₃ substituents) .
Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., acetylcholinesterase).
- Parameterize the ligand with GAFF force fields and optimize solvation models (e.g., PBSA).
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Case Example : Discrepancies in IC₅₀ values for cytotoxicity may arise from assay conditions (e.g., MTT vs. resazurin assays).
- Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
